molecular formula C20H21NO4 B5847508 methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate

methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate

Cat. No. B5847508
M. Wt: 339.4 g/mol
InChI Key: ILWMFNYOKICOCW-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It is also believed to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, anti-cancer, and anti-oxidant properties. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate in lab experiments is its high potency and selectivity towards certain enzymes, which makes it a useful tool for studying their biological functions. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research related to methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate. One direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to understand how it exerts its pharmacological effects. Additionally, there is a need to develop new synthetic methods to improve the yield and purity of this compound, as well as to improve its solubility in aqueous solutions. Finally, there is a need to investigate the potential use of this compound in the synthesis of new materials with unique properties.
In conclusion, methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is a chemical compound with significant potential for use in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.

Synthesis Methods

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate is synthesized by a multi-step process involving the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminobenzoic acid and methyl chloroformate. The final product is obtained by the purification of the crude product using column chromatography.

Scientific Research Applications

Methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate has been extensively studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In drug discovery, this compound has been used as a lead compound to design and synthesize new drugs with improved pharmacological properties. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

methyl 2-[(4-phenyloxane-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-18(22)16-9-5-6-10-17(16)21-19(23)20(11-13-25-14-12-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWMFNYOKICOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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